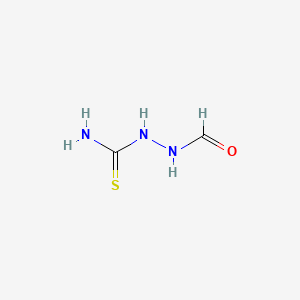

1-Formyl-3-thiosemicarbazide

描述

Contextual Placement within Thiosemicarbazide (B42300) Chemistry

1-Formyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a compound with the formula H₂NC(S)NHNH₂. wikipedia.org Thiosemicarbazides are characterized by a thiourea (B124793) group linked to a hydrazine (B178648) moiety, making them versatile precursors for the synthesis of a wide array of heterocyclic compounds. yok.gov.trresearchgate.netresearchgate.net These structures, including thiadiazoles, triazoles, and oxadiazoles, are of considerable interest due to their diverse biological activities. yok.gov.trresearchgate.netajchem-b.com

The core structure of thiosemicarbazide, with its combination of sulfur and nitrogen atoms, allows for multiple reaction pathways. researchgate.net According to X-ray crystallography, the CSN₃ core of thiosemicarbazide is nearly planar, a feature that influences its reactivity and coordination chemistry. wikipedia.org Thiosemicarbazides and their derivatives, known as thiosemicarbazones, are formed through the condensation of thiosemicarbazide with aldehydes or ketones. researchgate.netjocpr.com These compounds are well-regarded for their potential applications in medicinal chemistry. researchgate.netnih.gov

This compound itself serves as a key intermediate. For instance, it can be prepared by the reaction of thiosemicarbazide with formic acid. orgsyn.org This straightforward synthesis makes it an accessible building block for more complex molecules. The presence of both a formyl group and a thiosemicarbazide backbone provides multiple reactive sites, enabling its use in various cyclization reactions to form heterocyclic systems. yok.gov.trinnovareacademics.in For example, heating this compound can lead to the formation of 1,2,4-triazole-3-thione. yok.gov.trinnovareacademics.in

Significance of the Formyl Moiety in Molecular Design

The formyl group (–CHO) in this compound plays a pivotal role in its chemical behavior and utility in molecular design. This functional group significantly influences the electronic properties and reactivity of the entire molecule.

The formyl group is an integral part of α-(N)-formylheteroaromatic thiosemicarbazones, a class of compounds that have been investigated for their biological activities. acs.org In the broader context of medicinal chemistry, the introduction of a formyl group can be a strategic move in the design of bioactive molecules. For example, thiosemicarbazones derived from 2-formylpyridine and its derivatives have shown promising results in various studies. benthamopenarchives.comnih.gov

The formyl group's reactivity is central to the synthesis of various derivatives. It can participate in condensation reactions with amines to form Schiff bases, further expanding the molecular diversity that can be achieved from this starting material. The combination of the formyl group and the thiosemicarbazide core allows for the construction of complex ligands capable of coordinating with a variety of metal ions. iaea.orgresearchgate.net This coordination ability is a key feature of thiosemicarbazones, which often act as chelating agents. benthamopenarchives.com The resulting metal complexes have been a subject of extensive research due to their unique properties and potential applications. jocpr.combenthamopenarchives.com

Historical Perspectives on the Compound's Chemical Exploration

The exploration of thiosemicarbazide and its derivatives has a history stretching back to the early 20th century, with significant interest in their biological properties emerging in the mid-century. benthamopenarchives.com The synthesis of this compound is a fundamental reaction in organic chemistry, often cited in the context of preparing precursors for heterocyclic synthesis. orgsyn.org

Early methods for the synthesis of 1,2,4-triazole-5-thiones involved the dry heating of this compound. yok.gov.tr This highlights its historical role as a key intermediate in accessing important heterocyclic scaffolds. The compound's structure has also been a subject of study, with crystallographic analyses providing insights into its solid-state conformation and hydrogen bonding patterns. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(carbamothioylamino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3OS/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKPFCYLLBRSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020641 | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-84-3 | |

| Record name | 2-Formylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FORMYL-3-THIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVP9S5A44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Formyl 3 Thiosemicarbazide

Established Synthetic Routes to 1-Formyl-3-thiosemicarbazide

The synthesis of this compound is primarily achieved through straightforward condensation reactions utilizing thiosemicarbazide (B42300) as the foundational precursor.

Condensation Reactions Involving Thiosemicarbazide Precursors

The principal method for preparing this compound involves the direct reaction of thiosemicarbazide with a formylating agent. chemicalbook.com A common and effective approach is the condensation of thiosemicarbazide with formic acid. chemicalbook.com This reaction forms the N-formylated derivative of thiosemicarbazide, yielding the target compound. chemicalbook.com Thiosemicarbazides are well-established precursors in the synthesis of various heterocyclic systems due to their reactive nature. researchgate.netresearchgate.netscribd.com The condensation with aldehydes and ketones is a fundamental reaction to produce thiosemicarbazones, and the use of formic acid provides the simplest N-acyl derivative, this compound. chemicalbook.comaku.edu.tr

Influence of Reaction Conditions on Synthetic Yields

The efficiency of the synthesis of this compound is significantly dependent on the reaction conditions. One documented procedure involves heating a mixture of thiosemicarbazide and formic acid in water. chemicalbook.com Specifically, heating the aqueous solution to 105°C for 30 minutes, followed by cooling, allows for the crystallization of the product in high yield. chemicalbook.com This particular method has been reported to produce this compound, referred to as an "aldehyde amine thiourea" intermediate, with a yield of 85%. chemicalbook.com The choice of solvent, temperature, and reaction time are critical parameters that control the outcome and efficiency of the condensation.

Table 1: Synthesis of this compound

| Precursor 1 | Precursor 2 | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiosemicarbazide | Formic acid | Water | 105°C | 0.5 hours | 85% | chemicalbook.com |

Cyclization Reactions of this compound

This compound serves as a crucial intermediate in the synthesis of heterocyclic compounds, most notably 1,2,4-triazole (B32235) derivatives, through intramolecular cyclization reactions. zsmu.edu.ua

Formation of 1,2,4-Triazole-3-thione Derivatives

The most significant chemical transformation of this compound is its cyclization to form 1,2,4-triazole-3-thione (also known as 1H-1,2,4-triazole-3-thiol). chemicalbook.commdpi.com This reaction is typically achieved by heating the compound in a basic medium. zsmu.edu.uanih.gov For instance, heating this compound in an aqueous solution of sodium carbonate at 100°C for four hours leads to the formation of the triazole ring. chemicalbook.com After neutralization, the desired 1,2,4-triazole-3-thione can be isolated. chemicalbook.com This alkaline-mediated cyclization is a common and effective strategy for synthesizing the 1,2,4-triazole core from 1-acylthiosemicarbazides. nih.gov

Table 2: Cyclization to 1,2,4-Triazole-3-thione

| Reactant | Reagent | Solvent | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Sodium Carbonate | Water | 100°C | 4 hours | 1,2,4-Triazole-3-thione | chemicalbook.com |

Mechanistic Aspects of Ring Closure Processes

The mechanism of the base-catalyzed cyclization of this compound into 1,2,4-triazole-3-thione involves several key steps. The process is initiated by the deprotonation of one of the nitrogen atoms of the thiosemicarbazide backbone by the base (e.g., carbonate or hydroxide ions). This enhances the nucleophilicity of the nitrogen. The deprotonated nitrogen then performs an intramolecular nucleophilic attack on the electrophilic carbon of the formyl group. This attack results in the formation of a tetrahedral intermediate. The subsequent elimination of a water molecule (dehydration) from this intermediate leads to the closure of the five-membered ring and the formation of the aromatic 1,2,4-triazole system. zsmu.edu.ua This intramolecular condensation and subsequent dehydration is a characteristic reaction for forming five-membered heterocyclic rings from appropriately substituted linear precursors. researchgate.net

Derivatization Strategies and Synthesis of Analogues

While this compound is primarily used as a precursor for 1,2,4-triazole-3-thione, strategies for synthesizing its analogues involve modifications of the initial reactants. Analogues can be generated by replacing the formyl group with other acyl or aroyl groups. This is achieved by reacting thiosemicarbazide with different carboxylic acids, acid chlorides, or anhydrides to produce a range of 1-acyl-3-thiosemicarbazides. researchgate.net

Furthermore, analogues can be synthesized by utilizing substituted thiosemicarbazides. The reaction of various substituted hydrazines with isothiocyanates is a common route to produce N-substituted thiosemicarbazides. researchgate.netnih.gov These substituted thiosemicarbazides can then be condensed with formic acid or other aldehydes and ketones to generate a diverse library of thiosemicarbazone derivatives and analogues of this compound. nih.govjuniv.edunih.gov This modular approach allows for systematic structural modifications to explore the chemical properties of this class of compounds.

Compound Names

Chemical Modification of the Thiosemicarbazide Scaffold

The thiosemicarbazide scaffold of this compound serves as a versatile platform for various chemical modifications. These modifications primarily involve reactions at the nitrogen and sulfur atoms, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

One common modification strategy involves the condensation of the terminal amino group of the thiosemicarbazide moiety with aldehydes or ketones. nih.gov This reaction typically proceeds under mild conditions, often with acid catalysis, to yield the corresponding thiosemicarbazone derivatives. The resulting imine bond (-N=CH-) is a key feature of these products and plays a significant role in their subsequent chemical transformations and biological activities. nih.gov

Another important avenue for modification is the reaction with isothiocyanates. This reaction leads to the formation of 1,4-disubstituted thiosemicarbazides, where a new substituent is introduced at the N4 position. researchgate.net The reaction conditions for this transformation can vary, but it is a widely used method for diversifying the thiosemicarbazide structure.

The table below summarizes some of the key chemical modifications of the thiosemicarbazide scaffold.

| Reagent | Product Type | Key Transformation |

| Aldehydes/Ketones | Thiosemicarbazones | Formation of an imine bond (-N=CH-) |

| Isothiocyanates | 1,4-Disubstituted thiosemicarbazides | Addition of a substituent at the N4 position |

| α-Haloketones | Thiazole (B1198619) derivatives | Cyclization involving the sulfur atom |

Utilization as a Building Block for Diverse Heterocyclic Systems

This compound is a valuable and frequently employed building block in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Its polyfunctional nature, possessing multiple nucleophilic sites, allows for versatile reactivity and the construction of various ring systems. researchgate.net The presence of the formyl group, the hydrazine (B178648) moiety, and the thiocarbonyl group all contribute to its utility in cyclization reactions.

1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-thiadiazole derivatives from this compound and related thiosemicarbazides is a well-established and efficient method. sbq.org.br These reactions typically involve the cyclization of the thiosemicarbazide precursor, often in the presence of a dehydrating agent or under acidic or basic conditions.

One common approach involves the acid-catalyzed cyclization of acylthiosemicarbazides. The proposed mechanism begins with a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the acyl group, followed by dehydration to form the thiadiazole ring. sbq.org.br Various condensing agents such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid can be employed to facilitate this transformation. jocpr.com

Another strategy for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves a one-pot reaction between a thiosemicarbazide and a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE). encyclopedia.pub This method avoids the use of harsh or toxic reagents.

The table below provides examples of reagents and conditions used for the synthesis of 1,3,4-thiadiazole derivatives from thiosemicarbazide precursors.

| Starting Material | Reagent/Conditions | Product Type |

| Thiosemicarbazide derivative | Aromatic carboxylic acids, POCl3 | 2,5-Disubstituted-1,3,4-thiadiazole |

| Thiosemicarbazide | Carboxylic acid, Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole |

| Acylthiosemicarbazones | Acetic anhydride | 4,5-Dihydro-1,3,4-thiadiazolyl derivatives |

1,2,4-Triazole Derivatives

This compound is a key intermediate in the synthesis of 1,2,4-triazole derivatives. orgsyn.org The intramolecular cyclization of this compound under basic conditions is a direct route to 1,2,4-triazole-3(5)-thiol. orgsyn.org This reaction proceeds by heating a solution of this compound with a base such as sodium hydroxide, followed by acidification to precipitate the triazole product. orgsyn.org

The general synthesis of 1,2,4-triazoles from thiosemicarbazide derivatives often involves the cyclization of 1-acyl or 1-aroylthiosemicarbazides. researchgate.netnih.gov This ring closure is typically achieved by heating the thiosemicarbazide derivative in an alkaline medium. nih.gov For instance, 1-(2-furoyl)-4-arylthiosemicarbazides can be converted to the corresponding 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols in good yields. nih.gov

The versatility of the thiosemicarbazide precursor allows for the synthesis of a wide range of substituted 1,2,4-triazoles by varying the nature of the acyl group and any substituents on the thiosemicarbazide backbone.

| Starting Material | Reagent/Conditions | Product | Yield |

| This compound | 1. NaOH, heat 2. Concentrated HCl | 1,2,4-Triazole-3(5)-thiol | 72–81% orgsyn.org |

| 1-(2-Furoyl)-4-arylthiosemicarbazides | Alkaline medium, heat | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79% nih.gov |

| 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide | 2% aq. NaOH, then dil. HCl | 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | - |

Other Five-Membered Heterocycles

Beyond the prevalent synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles, this compound and its derivatives are utilized in the construction of other five-membered heterocyclic systems. researchgate.net The reactivity of the thiosemicarbazide moiety allows for its participation in various cyclocondensation reactions to form rings containing different heteroatoms.

For example, thiosemicarbazones, which can be readily prepared from thiosemicarbazides, can undergo heterocyclization with reagents like phenacyl bromide to afford thiazole derivatives. mdpi.com This reaction provides a pathway to 2-(substituted ylidene-hydrazinyl)-4-phenylthiazoles.

Furthermore, the reaction of thiosemicarbazide with β-keto esters, such as ethyl acetoacetate, can lead to the formation of pyrazole (B372694) derivatives. researchgate.net The initial condensation yields a thiosemicarbazone, which upon treatment with a base like ammonia, cyclizes to form a 3-methyl-1-thiocarbamoyl-2-pyrazolin-5-one. researchgate.net

| Precursor | Reagent | Heterocyclic Product |

| Thiosemicarbazone | Phenacyl bromide | Thiazole |

| Thiosemicarbazide | Ethyl acetoacetate, then Ammonia | Pyrazole |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

X-ray Crystallographic Studies of 1-Formyl-3-thiosemicarbazide

X-ray crystallography provides definitive information about the solid-state structure of this compound, including its conformation, planarity, and the intricate network of intermolecular interactions.

In the solid state, the molecular conformation of this compound is characterized by a relatively planar structure. This planarity is a result of the delocalization of electrons across the molecule's backbone. The crystal structure is stabilized by an extensive network of hydrogen bonds. researchgate.net A redetermination of the crystal structure has provided a careful analysis of these interactions, highlighting several types of hydrogen bonds that dictate the molecular packing in the crystal lattice. researchgate.net For derivatives such as 1-(4-formylbenzylidene)thiosemicarbazone, the thiosemicarbazone moiety typically adopts an E conformation with respect to the iminic C=N bond, where the sulfur atom is positioned trans to the iminic nitrogen. nih.gov

Significant conformational changes occur within the this compound moiety upon derivatization (e.g., formation of a thiosemicarbazone) or when it complexes with metal ions. mdpi.com

Coordination Mode: Thiosemicarbazones typically act as bidentate ligands, coordinating to metal ions through the sulfur atom and a hydrazinic nitrogen atom (N,S-donation), forming a stable five-membered chelate ring. mdpi.comsemanticscholar.org In some cases, a third donor site can be involved, leading to tridentate coordination. semanticscholar.org

Deprotonation and Tautomerism: Upon complexation, the ligand often undergoes deprotonation at the hydrazinic N-H group. This allows the molecule to act as a mononegative ligand. The coordination is also associated with a tautomeric shift from the thione form (C=S) to the thiolate form (C-S⁻), which is stabilized by the metal ion. This is evidenced by a lengthening of the C-S bond and a shortening of the adjacent C-N bond in the metal complex.

Structural Rigidity: Chelation to a metal ion generally increases the rigidity of the molecule. The formation of the chelate ring restricts the rotation around single bonds, locking the thiosemicarbazide (B42300) moiety into a specific conformation suitable for coordination. researchgate.netmdpi.com This conformational locking can be crucial for the biological activity of the resulting metal complexes. spectrabase.com

Advanced Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for characterizing the structure of this compound in solution and solid states.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. journalijar.comnih.gov Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy: The proton NMR spectrum of thiosemicarbazide derivatives shows characteristic signals for the various N-H protons. nih.gov Signals for protons on nitrogen atoms in thiosemicarbazides are typically observed as singlets in the range of δ 8.25–10.93 ppm. nih.gov The hydrazinic NH proton signal often disappears upon complexation with a metal, indicating deprotonation. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for identifying the carbon atoms of the carbonyl (C=O) and thione (C=S) groups. chemmethod.com The C=S carbon typically resonates at a downfield chemical shift, often in the range of δ 176-183 ppm. researchgate.netresearchgate.net The C=O carbon of the formyl group is also found in the downfield region. Upon coordination to a metal, the chemical shift of the C=S carbon is known to shift, reflecting the change in its electronic environment as it bonds to the metal center. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -NH (Hydrazinic) | ~11.2 - 11.8 |

| -NH (Amide/Thiourea) | ~9.6 - 10.9 | |

| -NH₂ (Thioamide) | ~7.9 - 8.2 | |

| ¹³C | C=S (Thione) | ~176 - 183 |

| C=O (Carbonyl) | ~162 - 167 |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. chemmethod.com The IR spectrum of this compound shows distinct absorption bands corresponding to the N-H, C=O, C=N (in derivatives), and C=S bonds. researchgate.netorientjchem.org

Key vibrational bands include:

ν(N-H): Stretching vibrations for the NH and NH₂ groups typically appear in the region of 3100–3450 cm⁻¹.

ν(C=O): The carbonyl stretch of the formyl group is a strong band usually found around 1660–1690 cm⁻¹. chemmethod.com

ν(C=S): The carbon-sulfur double bond stretch appears at lower frequencies, often in the 750-890 cm⁻¹ and 1200-1260 cm⁻¹ regions. The position of this band is sensitive to molecular structure and shifts significantly upon coordination to a metal, which is a key indicator of sulfur's involvement in bonding.

δ(N-H): Bending vibrations for the N-H bonds are also observed, typically around 1600 cm⁻¹.

Upon metal complexation, the ν(C=N) band (in thiosemicarbazone derivatives) often shifts to a lower frequency, while new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds appear at lower wavenumbers (typically below 600 cm⁻¹). orientjchem.org

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | N-H | 3100 - 3450 |

| Stretching | C=O | 1660 - 1690 |

| Bending | N-H | ~1600 - 1620 |

| Stretching | C=S | 750 - 890 and 1200 - 1260 |

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the parent molecule and various fragments generated upon ionization.

Upon electron impact ionization, the molecular ion can undergo various fragmentation processes. Common fragmentation pathways for thiosemicarbazide derivatives often involve the cleavage of the N-N bond, which is relatively weak. scirp.orgscirp.org Additionally, cleavage adjacent to the carbonyl and thiocarbonyl groups is expected.

Key predicted fragmentation patterns for this compound include:

Alpha-cleavage next to the carbonyl group, which could result in the loss of a hydrogen atom or the formyl group (CHO).

Cleavage of the hydrazine (B178648) (N-N) bond , a characteristic fragmentation for many thiosemicarbazones. scirp.org

McLafferty rearrangement , if a suitable gamma-hydrogen is available, although this is less likely in this specific structure.

Loss of small neutral molecules such as ammonia (NH₃), hydrogen sulfide (H₂S), or carbon monoxide (CO).

The resulting fragment ions would be detected by the mass spectrometer, and their m/z values would help in confirming the structure of the parent molecule. A plausible fragmentation pathway could lead to the formation of ions such as [C₂H₅N₂S]+, [CH₂N₃S]+, [CHNO]+, and [CSNH₂]+.

To provide a clearer understanding of the potential fragmentation, the following interactive data table outlines some of the expected fragment ions and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [C₂H₅N₃OS]+• | Molecular Ion | 119 |

| [CH₂N₃S]+ | Loss of CHO | 90 |

| [C₂H₄N₂S]+• | Loss of HNO | 88 |

| [H₂NCSNH]+ | 75 | |

| [NH₂CS]+ | Thiocarbamoyl cation | 60 |

| [N₂H₃CO]+ | Formylhydrazinyl cation | 59 |

| [CHNO]+• | Formylnitrile radical cation | 43 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. By comparing the experimentally determined percentages of each element with the theoretically calculated values based on the compound's molecular formula, the purity and empirical formula of the sample can be verified.

For this compound, the molecular formula is C₂H₅N₃OS. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

The theoretical percentages are as follows:

Carbon (C): (2 * 12.011) / 119.15 * 100% = 20.17%

Hydrogen (H): (5 * 1.008) / 119.15 * 100% = 4.23%

Nitrogen (N): (3 * 14.007) / 119.15 * 100% = 35.27%

Oxygen (O): (1 * 15.999) / 119.15 * 100% = 13.43%

Sulfur (S): (1 * 32.06) / 119.15 * 100% = 26.91%

Experimental elemental analysis would involve the combustion of a small, precisely weighed sample of this compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass of each element present in the original sample. The sulfur content is typically determined by other methods, such as ion chromatography after combustion.

The following interactive data table compares the theoretical elemental composition of this compound with a hypothetical set of experimental results that would be considered acceptable for compositional verification. Typically, experimental values that are within ±0.4% of the theoretical values are accepted as confirmation of the compound's purity and composition. researchgate.net

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Example) |

| Carbon (C) | 20.17 | 20.25 |

| Hydrogen (H) | 4.23 | 4.19 |

| Nitrogen (N) | 35.27 | 35.35 |

| Sulfur (S) | 26.91 | 26.85 |

Intermolecular Interactions and Crystal Engineering Principles

Comprehensive Analysis of Hydrogen Bonding Networks in Crystalline 1-Formyl-3-thiosemicarbazide

A detailed electron density study of this compound has identified a rich network composed of five distinct types of hydrogen bonds. nih.gov This intricate web of interactions is the primary determinant of the crystal packing.

The crystal structure of this compound is stabilized by a diverse array of hydrogen bonds involving its various donor and acceptor sites. nih.gov The formyl group's oxygen atom, the thioamide group's sulfur atom, and the nitrogen atoms all participate as hydrogen bond acceptors, while N-H and C-H groups act as donors.

The five identified hydrogen bond varieties are:

N—H⋯O: This interaction involves the hydrogen atoms of the amine and amide groups donating to the oxygen atom of the formyl group of an adjacent molecule.

N—H⋯S: The thioamide sulfur atom acts as an acceptor for hydrogen bonds from the N-H groups of neighboring molecules.

N—H⋯N: Nitrogen atoms within the thiosemicarbazide (B42300) backbone also function as acceptors in this type of hydrogen bond.

C—H⋯O: The weaker carbon-hydrogen donors, such as the one on the formyl group, interact with the electronegative oxygen atom.

This variety of interactions underscores the multifunctional nature of the molecule's constituent groups in forming a stable, three-dimensional architecture.

Topological analysis based on the quantum theory of 'atoms in molecules' (QTAIM) and the application of Koch-Popelier's criteria have enabled a quantitative ranking of the hydrogen bonds present in the crystal lattice. nih.gov The strength of these bonds varies significantly, establishing a clear hierarchy that governs the crystal's stability.

The analysis reveals that the N—H⋯O interaction is the strongest, providing the primary cohesive force in the crystal. The C—H⋯S interaction is identified as the weakest. The N—H⋯S, N—H⋯N, and C—H⋯O bonds are of intermediate strength. nih.gov

Table 1: Relative Strength of Hydrogen Bonds in this compound

| Hydrogen Bond Type | Relative Strength |

|---|---|

| N—H⋯O | Strongest |

| N—H⋯S | Intermediate |

| N—H⋯N | Intermediate |

| C—H⋯O | Intermediate |

Generally, hydrogen bonds are classified by their energy, with weak bonds in the range of 1–4 kcal/mol, moderate bonds from 4–15 kcal/mol, and strong bonds ranging from 15–40 kcal/mol. nih.gov The interactions in this compound span the weak to moderate range, collectively ensuring a stable crystalline form.

Influence of Intermolecular Interactions on Solid-State Architecture and Stability

The solid-state architecture of this compound is a direct consequence of the interplay between the various intermolecular interactions present. The extensive and diverse hydrogen-bonding network is the most influential factor in determining the crystal's supramolecular assembly. nih.gov

The hierarchy of hydrogen bond strengths, from the robust N—H⋯O interactions to the weaker C—H⋯S contacts, creates a highly stable and efficiently packed three-dimensional structure. nih.gov The ability of the molecule to act as both a multiple hydrogen-bond donor and acceptor allows for the formation of a dense, interconnected network. This network maximizes the attractive forces between molecules, leading to a stable crystal lattice. The absence of significant π-stacking or specific chalcogen bonding interactions further emphasizes the central role of hydrogen bonds in the crystal engineering of this compound. nih.govmdpi.com

Theoretical and Computational Studies on 1 Formyl 3 Thiosemicarbazide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. While comprehensive DFT studies specifically detailing all electronic aspects of 1-Formyl-3-thiosemicarbazide are not extensively available in publicly accessible literature, the application of these methods to thiosemicarbazone derivatives provides a framework for understanding its characteristics.

Electronic Structure Characterization (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Specific calculated values for the HOMO-LUMO energy gap of this compound are not readily found in the surveyed literature. However, for similar thiosemicarbazone derivatives, DFT calculations have been employed to determine these values, which are typically in the range of 3-5 eV, indicating stable molecular structures.

Prediction of Molecular Conformations and Stability

Computational methods, particularly DFT, are instrumental in predicting the most stable conformations of a molecule by calculating the relative energies of different spatial arrangements. For this compound, the planar conformation is experimentally observed in the solid state. Theoretical calculations would involve rotating the various single bonds to map the potential energy surface and identify the global minimum, which corresponds to the most stable conformer.

A detailed computational study predicting the various conformers and their relative stabilities for this compound is not available in the reviewed scientific literature. Such a study would provide valuable information on the molecule's flexibility and the energy barriers between different conformations.

Validation and Comparison with Experimental Structural Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. In the case of this compound, experimental structural data from X-ray crystallography is available and provides a benchmark for computational results.

A study by Munshi et al. (2006) provides a detailed experimental crystal structure of this compound. researchgate.net While a direct comparison with calculated values for this specific molecule is not published, a comparative analysis of key bond lengths and angles is presented below. The table highlights the experimental values, which would be used to gauge the accuracy of a theoretical model, typically calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Bond/Angle | Experimental Value (Å or °) researchgate.net |

| Bond Length | C1-S1 | 1.685 (1) |

| N2-C1 | 1.332 (2) | |

| N3-C1 | 1.344 (2) | |

| N1-N2 | 1.385 (2) | |

| C2-N1 | 1.340 (2) | |

| O1-C2 | 1.233 (2) | |

| Bond Angle | N2-C1-N3 | 117.2 (1) |

| N2-C1-S1 | 123.3 (1) | |

| N3-C1-S1 | 119.5 (1) | |

| C2-N1-N2 | 120.3 (1) | |

| O1-C2-N1 | 123.6 (1) |

Topological Analysis of Electron Density Distribution

The topological analysis of the electron density distribution provides a profound understanding of the chemical bonding and intermolecular interactions within a molecule. This is achieved through the application of Bader's Quantum Theory of Atoms in Molecules (QTAIM).

Application of Bader's Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that defines chemical concepts such as atoms and bonds based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of the density is zero, are used to characterize the nature of chemical bonds.

For this compound, a detailed charge-density study has been conducted, which includes a topological analysis of the electron density. researchgate.net This analysis reveals the nature of the various interactions within the crystal structure of the molecule.

Analysis of Bond Critical Points for Intermolecular Interactions

In the crystal structure of this compound, a variety of intermolecular hydrogen bonds are observed, including N-H···O, N-H···S, N-H···N, C-H···O, and C-H···S interactions. researchgate.net The properties of the electron density at the bond critical points (BCPs) of these interactions provide quantitative measures of their strength and nature.

The analysis based on Koch and Popelier's criteria for hydrogen bonding, which are derived from QTAIM, confirms the presence and characterizes the strength of these interactions. The study by Munshi et al. (2006) established that the N-H···O hydrogen bond is the strongest, while the C-H···S interaction is the weakest among the five types observed. researchgate.net The properties at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), are key to this characterization. Generally, a higher value of ρ and a positive Laplacian at the BCP are indicative of a stronger closed-shell interaction, which is characteristic of hydrogen bonds.

Molecular Modeling and Docking Investigations

Computational techniques, including molecular modeling and docking, have become indispensable tools in modern drug discovery and development. These in silico methods provide valuable insights into the potential interactions between a ligand, such as this compound, and its biological targets. By simulating these interactions at a molecular level, researchers can predict the binding affinity and orientation of the compound within the active site of a receptor, offering a rationale for its observed biological activity and guiding the design of more potent derivatives.

Computational Prediction of Ligand-Receptor Binding Interfaces

At present, specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature. However, the broader class of thiosemicarbazide (B42300) and thiosemicarbazone derivatives has been the subject of numerous computational investigations against various biological targets. These studies often reveal common binding motifs. For instance, the sulfur and nitrogen atoms of the thiosemicarbazide moiety frequently act as key hydrogen bond donors and acceptors, as well as metal coordinating centers, facilitating strong interactions with amino acid residues within a receptor's binding pocket.

While direct data for this compound is pending, hypothetical docking studies could be performed against known targets of similar molecules to predict its binding mode. Such a study would involve preparing a 3D model of this compound and docking it into the crystal structure of a relevant protein. The resulting binding energies and interaction patterns would provide a theoretical basis for its potential efficacy.

In Silico Assessment of Molecular Descriptors Relevant to Pharmacokinetic Parameters

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. In silico tools can predict these properties based on the molecular structure of a compound, allowing for early-stage screening and optimization. For this compound, various molecular descriptors can be calculated to estimate its drug-likeness and pharmacokinetic behavior.

Below is a table of predicted molecular descriptors for this compound relevant to its pharmacokinetic profile.

| Molecular Descriptor | Predicted Value | Implication for Pharmacokinetics |

| Molecular Weight | 119.15 g/mol | Compliant with Lipinski's Rule (<500), favoring good absorption. |

| LogP (Octanol-Water Partition Coefficient) | -0.9 | Indicates high hydrophilicity, which may affect membrane permeability. |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (<5), suggesting good solubility. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10), suggesting good solubility. |

| Polar Surface Area | 99.2 Ų | Suggests moderate cell membrane permeability. |

These predicted values suggest that this compound generally aligns with the criteria for a drug-like molecule with potentially favorable absorption and solubility characteristics. However, its low predicted LogP value indicates high water solubility, which might limit its ability to cross lipid-rich biological membranes, a factor that would require experimental validation.

Coordination Chemistry of 1 Formyl 3 Thiosemicarbazide and Its Analogues

Ligand Design Principles and Coordination Modes

The design of ligands based on the thiosemicarbazide (B42300) framework allows for systematic modifications that can tune the electronic and steric properties of the resulting metal complexes. The fundamental structure contains soft (sulfur) and hard (nitrogen, oxygen) donor atoms, making them effective chelators for a variety of transition metals.

1-Formyl-3-thiosemicarbazide and its analogues are polyfunctional compounds that possess several potential donor sites. researchgate.net The coordination behavior is largely dominated by the thione-thiol tautomerism of the thiosemicarbazide backbone. In solution and upon complexation, the ligand often deprotonates from the thiol form, allowing the sulfur atom to act as a primary coordination site. nih.govacs.org

The most common coordination modes involve the sulfur atom and at least one nitrogen atom. Thiosemicarbazones, which are derivatives formed by condensing thiosemicarbazide with aldehydes or ketones, typically act as bidentate ligands, coordinating through the thiolate sulfur and the imine or hydrazinic nitrogen atom (N,S chelation) to form a stable five-membered ring. nih.gov In many instances, these ligands can be tridentate. For example, if the aldehyde or ketone precursor contains an additional donor group, such as a pyridyl nitrogen or a phenolic oxygen, the ligand can coordinate in an N,N,S or O,N,S manner. researchgate.netbenthamopenarchives.com This tridentate chelation enhances the stability of the resulting metal complexes. benthamopenarchives.com

The key donor atoms involved in coordination are:

Sulfur: The deprotonated thiolate sulfur is a soft donor and readily coordinates to many transition metals. nih.govacs.org

Nitrogen: The azomethine (imine) nitrogen is a common coordination site. nih.govnih.gov Depending on the ligand's structure, the hydrazinic or terminal amino nitrogen can also participate in bonding. nih.govntu.edu.tw

Oxygen: When the ligand is derived from aldehydes or ketones containing hydroxyl groups (like salicylaldehyde), the phenolic oxygen can deprotonate and coordinate to the metal ion. nih.govacs.org

For instance, the steric bulk of substituents can affect the coordination mode. A bulkier group on the aryl ring trans to the hydrazinic nitrogen can favor coordination through the hydrazinic nitrogen and sulfur, forming a four-membered chelate ring. ntu.edu.twacs.org In contrast, less sterically demanding substituents, such as a methyl group, may allow for coordination through the imine nitrogen and sulfur, resulting in a more stable five-membered chelate ring. ntu.edu.twacs.org

The denticity of the ligand is a primary determinant of the complex's geometry. Bidentate N,S ligands often form square planar complexes with ions like Ni(II) and Pd(II). nih.gov Tridentate N,N,S or O,N,S ligands can lead to the formation of five- or six-coordinate complexes, often adopting square pyramidal or distorted octahedral geometries, especially when two ligand molecules coordinate to a single metal center. benthamopenarchives.com The rigidity of the ligand backbone and the nature of the substituents also play a role in defining the bite angle of the chelate ring, which in turn affects the stability and geometry of the complex. ntu.edu.twacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is typically straightforward, leading to a wide variety of structurally diverse compounds.

Metal complexes of thiosemicarbazides are generally synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. A common method involves dissolving the thiosemicarbazide derivative in a solvent like ethanol or methanol and adding a solution of the metal salt (e.g., chloride, acetate, or sulfate) of the desired transition metal, such as Ni(II), Cu(II), Co(II), or Pd(II). nih.govresearchgate.net The reaction mixture is often heated under reflux for several hours to ensure complete complexation. nih.gov The resulting metal complex, which may precipitate upon cooling, can then be isolated by filtration, washed, and dried. chemmethod.com The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of complexes with different compositions, such as 1:1 or 1:2 metal-ligand ratios.

The definitive determination of the three-dimensional structure of these coordination complexes is primarily achieved through single-crystal X-ray diffraction. nih.govnih.gov This technique provides precise information regarding bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.gov X-ray crystallography has been instrumental in confirming the coordination modes of thiosemicarbazone ligands, verifying the involvement of sulfur, nitrogen, and oxygen atoms in bonding and establishing the geometry around the central metal ion, whether it be square planar, tetrahedral, or octahedral. ntu.edu.twnih.gov

A combination of spectroscopic techniques and magnetic studies is employed to characterize the metal complexes and understand their electronic and structural properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining which donor atoms are involved in coordination. The key diagnostic bands in the IR spectrum of the free ligand are those corresponding to the ν(N-H), ν(C=N), and ν(C=S) vibrations. nih.gov Upon complexation:

The band associated with the ν(C=S) vibration often disappears or shifts to a lower frequency, accompanied by the appearance of a new band for ν(C-S), indicating the deprotonation of the thiol form and coordination through the sulfur atom. nih.govpmf.unsa.ba

A shift in the ν(C=N) (azomethine) band to a lower or higher frequency is indicative of the nitrogen atom's participation in the chelation. nih.gov

The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) can be assigned to the metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of coordination. pmf.unsa.ba

Interactive Table: Typical IR Spectral Data for Thiosemicarbazone Complexes

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

|---|---|---|---|

| ν(C=S) | ~850 | Shifts to lower frequency (~800-840) or disappears | Coordination via Sulfur |

| ν(C=N) | ~1530 | Shifts to different frequency (~1550) | Coordination via Azomethine Nitrogen |

| ν(M-N) | - | ~510 | Formation of Metal-Nitrogen bond |

| ν(M-S) | - | ~430 | Formation of Metal-Sulfur bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry and electronic structure. The spectra of the free ligands typically show intense bands in the UV region due to π-π* and n-π* transitions within the aromatic rings and the thiosemicarbazide moiety. nih.gov Upon complexation, new bands may appear in the visible region. These can be assigned to:

Ligand-to-Metal Charge Transfer (LMCT) transitions.

d-d transitions within the metal d-orbitals. The position and intensity of these d-d bands are characteristic of the metal ion's oxidation state and the coordination geometry (e.g., octahedral vs. square planar). pmf.unsa.ba

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes. nih.govcasjournal.org Upon complexation, the signals for protons and carbons near the coordination sites experience shifts. For example, the signal for the N-H proton in the free ligand may disappear upon deprotonation and coordination to the metal. nih.gov Changes in the chemical shifts of the azomethine proton and adjacent aromatic protons also confirm the ligand's involvement in complex formation. casjournal.org

Magnetic Investigations: Magnetic susceptibility measurements are crucial for determining the electronic configuration and stereochemistry of complexes with paramagnetic metal ions like Cu(II), Ni(II), Co(II), and Mn(II). For example, Ni(II) complexes can be either diamagnetic or paramagnetic. A diamagnetic nature suggests a square planar geometry (low-spin d⁸), while a paramagnetic nature is indicative of an octahedral or tetrahedral geometry. nih.gov The measured magnetic moment can thus help in assigning the correct geometry to the complex.

Insufficient Specific Data Available for "this compound" to Fulfill Article Request

Following a comprehensive multi-step search for scholarly information, it has been determined that there is a significant lack of specific research data available for the chemical compound "this compound" to generate the requested article on its coordination chemistry, specifically concerning its redox chemistry and applications in template synthesis.

The performed searches yielded extensive information on the broader class of thiosemicarbazones, which are derivatives of thiosemicarbazides formed by condensation with various aldehydes and ketones. This body of research confirms that metal complexes of thiosemicarbazones are indeed redox-active and are utilized in the template synthesis of macrocyclic and polymeric ligands. However, the user's request was to focus solely on "this compound".

The available scientific literature does not provide the specific detailed research findings, data tables, or in-depth analysis required to accurately and thoroughly address the outlined sections for this particular compound. Constructing the article would necessitate extrapolating from related but distinct compounds, which would violate the strict instruction not to introduce information outside the explicit scope of the specified compound.

Therefore, due to the absence of specific scientific data for "this compound" in the context of redox chemistry within coordination environments and its application in template synthesis, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's stringent requirements.

Advanced Chemical Applications and Functional Material Development

Utility as a Precursor in Diverse Organic Reactions

1-Formyl-3-thiosemicarbazide and its parent compound, thiosemicarbazide (B42300), are recognized as highly useful precursors in the synthesis of a wide variety of heterocyclic compounds. researchgate.net The reactivity of the thiosemicarbazide moiety, characterized by its nucleophilic nitrogen and sulfur atoms, facilitates cyclization reactions with various electrophilic reagents to form stable ring systems. These heterocycles are of significant interest due to their presence in many biologically active molecules and functional materials. researchgate.netchemmethod.com

The general synthetic utility of thiosemicarbazides involves their reaction with compounds containing carbonyl (C=O) or imine (C=N) groups. researchgate.net A primary reaction is the condensation with aldehydes or ketones to form thiosemicarbazones. chemmethod.commdpi.com These thiosemicarbazone intermediates are pivotal in subsequent heterocyclization steps. For instance, they can undergo cyclization with reagents like phenacyl bromide to yield thiazole (B1198619) derivatives. mdpi.com

Thiosemicarbazides are extensively used to construct a range of heterocyclic rings, including:

Thiadiazoles: Derivatives of 1,3,4-thiadiazole (B1197879) can be synthesized from thiosemicarbazides through various cyclization strategies, often involving reagents like carbon disulfide or monochloroacetyl chloride. chemmethod.comjocpr.com

Triazoles: Intramolecular cyclization of substituted thiosemicarbazides, typically under basic conditions, is a common and effective method for producing 1,2,4-triazole (B32235) derivatives. nih.govmdpi.com

Pyrazoles: The reaction of thiosemicarbazide with β-dicarbonyl compounds, such as ethyl acetoacetate, leads to the formation of pyrazole (B372694) rings. researchgate.net

Thiadiazines and Oxadiazoles: The versatile reactivity of the thiosemicarbazide backbone also allows for its incorporation into six-membered rings like thiadiazines and other five-membered heterocycles such as oxadiazoles. researchgate.net

Pyrazolopyrimidinethiones: Reaction with acetylenic β-diketones can yield more complex fused heterocyclic systems like pyrazolo[1,5-c]pyrimidinethiones. journalagent.com

The formyl group in this compound can influence the reactivity and regioselectivity of these cyclization reactions compared to unsubstituted thiosemicarbazide, offering a pathway to specific isomers or derivatives.

| Heterocyclic System | Typical Reagents/Reaction Type | Reference |

|---|---|---|

| Thiosemicarbazones | Condensation with aldehydes or ketones | chemmethod.commdpi.com |

| Thiazoles | Cyclization of thiosemicarbazones with α-haloketones (e.g., phenacyl bromide) | mdpi.com |

| 1,2,4-Triazoles | Intramolecular cyclization of thiosemicarbazides under basic conditions | nih.gov |

| 1,3,4-Thiadiazoles | Cyclization using reagents like carbon disulfide or acid chlorides | jocpr.com |

| Pyrazoles | Reaction with β-dicarbonyl compounds (e.g., ethyl acetoacetate) | researchgate.net |

| Pyrazolopyrimidinethiones | Reaction with 1,5-diarylpent-1-yne-3,5-diones | journalagent.com |

Role in Chemical Sensing and Chemo-sensing Probe Design

The thiosemicarbazide scaffold and its derivatives, thiosemicarbazones, are prominent in the design of chemosensors for detecting various ions and molecules. sciforum.net These compounds can act as receptors that interact selectively with specific analytes, leading to a measurable signal, often through colorimetric or fluorimetric changes. sciforum.net The design of these sensors leverages the coordinating ability of the nitrogen and sulfur donor atoms within the thiosemicarbazide core. nih.gov

Thiosemicarbazide-based fluorescent sensors have been developed for the detection of important analytes in biological and environmental systems. mdpi.com For example, a novel sensor incorporating a thiosemicarbazide unit was successfully used to detect hypochlorite (B82951) (ClO⁻) through fluorescence quenching in an aqueous buffer solution. mdpi.com This sensor demonstrated high selectivity for hypochlorite over other reactive oxygen species and was effective in real water samples and zebrafish. mdpi.com

Furthermore, thiosemicarbazone derivatives are widely explored as fluorimetric chemosensors for metal ions. nih.gov Phenylalanine derivatives bearing thiosemicarbazone moieties have been synthesized and shown to interact strongly with cations like Cu²⁺ and Fe³⁺, as well as anions like F⁻. nih.govresearchgate.net The interaction with the target ion alters the photophysical properties of the sensor molecule, enabling detection. nih.gov The versatility of the thiosemicarbazone structure allows for the introduction of various functional groups to tune the sensor's selectivity and sensitivity for different target analytes. sciforum.net

| Sensor Base | Target Analyte(s) | Detection Principle | Reference |

|---|---|---|---|

| Thiosemicarbazide-acridine conjugate | Hypochlorite (ClO⁻) | Fluorescence quenching | mdpi.com |

| Phenylalanine-thiosemicarbazone derivatives | Cu²⁺, Fe³⁺, F⁻ | Fluorimetric changes | nih.govresearchgate.net |

| 4-tert-Butylbenzoyl thiosemicarbazide derivative | Fe³⁺ | Spectrofluorimetric quenching | dergipark.org.tr |

| Heterocyclic thiosemicarbazones | Various ions (preliminary study) | Colorimetric/Fluorimetric changes | sciforum.net |

Exploration in Analytical Chemistry Methodologies

Beyond its role in synthesis and sensing, this compound is relevant in the development and application of analytical chemistry methods. Its physicochemical properties allow for its separation and quantification using standard laboratory techniques.

One of the primary analytical methods for this compound is High-Performance Liquid Chromatography (HPLC). The compound can be analyzed using a reverse-phase (RP) HPLC method with straightforward conditions. sielc.com A typical mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for use in pharmacokinetic studies. sielc.com

Thiosemicarbazide derivatives are also used as analytical reagents themselves. A spectrofluorimetric method was developed for the determination of iron (Fe³⁺) using a specific thiosemicarbazide derivative as the analytical ligand. dergipark.org.tr The method relies on the fluorescence quenching of the ligand upon complexation with Fe³⁺ ions and was successfully applied to determine iron content in a sandy-soil reference material. dergipark.org.tr The detection and quantification limits for Fe³⁺ using this method were reported as 0.07 mg/L and 0.214 mg/L, respectively. dergipark.org.tr The general class of thiosemicarbazides has also been noted for its use in the spectrophotometric detection of various metals. medchemexpress.com

Additionally, analytical techniques like RP-HPLC are employed to study the physicochemical properties of thiosemicarbazide derivatives, such as lipophilicity (expressed as logP), which is a critical parameter in drug design and environmental science. nih.gov

| Analytical Methodology | Application | Key Findings/Parameters | Reference |

|---|---|---|---|

| Reverse-Phase HPLC | Analysis and separation of this compound | Mobile phase: Acetonitrile/Water/Acid (e.g., H₃PO₄ or HCOOH) | sielc.com |

| Spectrofluorimetry | Determination of Fe³⁺ using a thiosemicarbazide-based ligand | Detection Limit (LOD): 0.07 mg/L; Linear range: 0.5-5.5 mg/L | dergipark.org.tr |

| Spectrophotometry | General detection of metals | Thiosemicarbazide acts as a reagent for metal detection. | medchemexpress.com |

| Reverse-Phase HPLC | Determination of lipophilicity (logP) of thiosemicarbazide derivatives | Used to correlate experimental retention times with calculated logP values. | nih.gov |

常见问题

Basic: What synthetic protocols are recommended for preparing 1-Formyl-3-thiosemicarbazide, and how should purity be validated?

Answer:

The synthesis typically involves condensation reactions between formyl hydrazine derivatives and thiourea analogs. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of starting materials to minimize byproducts.

- Solvent selection : Use ethanol or methanol under reflux conditions (60–80°C) for 4–6 hours .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals. Validate purity via melting point analysis (reported range: 180–185°C) and HPLC (≥98% purity). Cross-validate with -NMR (amide proton resonance at δ 10.2–10.5 ppm) and IR (C=O stretch at ~1680 cm) .

Advanced: How can conflicting hydrogen bonding assignments in crystallographic studies of this compound be resolved?

Answer:

Contradictions often arise from temperature-dependent structural variations or misinterpretation of electron density maps. To resolve these:

- High-resolution X-ray diffraction : Collect data at low temperatures (e.g., 90 K) to reduce thermal motion artifacts.

- Charge density analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to distinguish between weak S–H···N interactions and stronger N–H···O bonds. For example, Munshi et al. (2006) disproved earlier S–H···N claims using this method, identifying five distinct hydrogen bonds (N–H···O, N–H···S, N–H···N, C–H···O, C–H···S) with varying bond strengths .

- Validation : Cross-reference with spectroscopic data (e.g., IR frequency shifts for N–H stretches) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Determines molecular geometry and hydrogen bonding networks. Use SHELXL for refinement, ensuring R-factor < 5% .

- - and -NMR : Confirm protonation states and substituent effects (e.g., formyl group resonance at δ 8.1–8.3 ppm).

- IR spectroscopy : Identify key functional groups (e.g., thioamide C=S stretch at ~1250 cm) .

Advanced: What methodologies are effective for analyzing charge density distributions in hydrogen-bonded networks of this compound?

Answer:

- Multipole refinement : Use programs like VALRAY or MOLLY to model electron density distributions from high-resolution X-ray data.

- Topological analysis : Apply Koch-Popelier criteria to quantify bond critical point (BCP) properties (e.g., electron density at BCP, Laplacian values). For instance, N–H···O bonds exhibit higher ρ(r) values (~0.15 eÅ) compared to C–H···S (~0.05 eÅ) .

- Computational validation : Compare with DFT-derived electron densities (e.g., B3LYP/6-311++G(d,p)) to confirm experimental findings .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for spill management and disposal .

Advanced: How can computational modeling predict the reactivity of this compound in forming metal complexes?

Answer:

- Ligand design : Use molecular docking (AutoDock Vina) to simulate binding affinities with transition metals (e.g., Cu, Ni). Focus on thioamide and hydrazine groups as donor sites .

- DFT calculations : Optimize geometries at the B3LYP level to predict stability constants and electronic transitions. Compare with experimental UV-Vis spectra (e.g., d-d transitions at 450–600 nm) .

- Kinetic studies : Monitor reaction progress via stopped-flow spectroscopy to validate computational rate predictions .

Advanced: What strategies address discrepancies in biological activity data for thiosemicarbazide derivatives?

Answer:

- Dose-response profiling : Conduct in vitro assays (e.g., IC determination) across multiple cell lines to assess variability .

- Structural analogs : Compare activities of derivatives (e.g., trifluoromethyl-substituted vs. nitro-substituted) to identify pharmacophore requirements .

- Crystallographic correlation : Link bioactivity trends to hydrogen bonding or π-stacking interactions observed in SCXRD data .

Basic: How should researchers design experiments to study the tautomeric behavior of this compound?

Answer:

- Solvent screening : Test tautomer stability in polar (DMSO) vs. non-polar (toluene) solvents using -NMR.

- Temperature-dependent studies : Monitor chemical shift changes (e.g., NH protons) from 25°C to −40°C to detect equilibrium shifts .

- Crystallographic snapshots : Compare SCXRD structures under varying conditions to capture dominant tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。